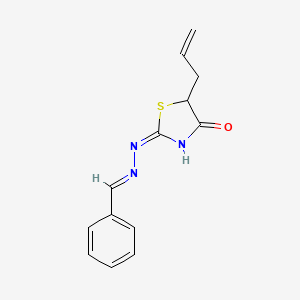

(E)-5-alil-2-((E)-bencilidenhidrazono)tiazolidin-4-ona

Descripción general

Descripción

The compound "(E)-5-allyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one" is a derivative of the 4-thiazolidinone class, which is a heterocyclic compound characterized by a thiazolidine ring fused with a 4-one moiety. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 4-thiazolidinone derivatives involves key intermediates that are typically obtained through nucleophilic addition reactions or condensation processes. For instance, 4-thiazolidinones can be used as intermediates for the synthesis of various derivatives, such as 2-arylimino-5-arylidene-4-thiazolidinones, by reacting with arylidene malononitrile . Additionally, the reaction of 4-thiazolidinones with DMF-DMA can yield enamines, which can further react with heterocyclic amines to afford polyfunctionally substituted fused pyrimidine derivatives . The X-ray single crystal technique is often employed to elucidate the structure and determine the Z/E isomerism configuration of these compounds .

Molecular Structure Analysis

The molecular structure of 4-thiazolidinone derivatives is crucial for their biological activity. The X-ray crystallographic analyses can confirm the proposed structures and isomerism . The presence of substituents on the benzene ring, such as hydroxy, methoxy, nitro, and chloro groups, can significantly influence the molecular structure and, consequently, the biological activity of these compounds .

Chemical Reactions Analysis

4-Thiazolidinones can undergo various chemical reactions, leading to a wide range of derivatives with different biological activities. For example, the coupling of benzimidazolo[2',1':2,3]thiazolidin-4-one with benzenediazonium chlorides yields 5-arylazo derivatives, which have been studied for their spectroscopic properties . The reaction mechanisms can vary depending on the solvent used, as observed in the formation of the thiazolidin-4-one system under microwave and conventional heating .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-thiazolidinone derivatives are influenced by their molecular structure. These compounds have shown significant antimicrobial activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria . Some derivatives have also displayed aldose reductase inhibitory activity, which is relevant for the treatment of diabetic complications . Moreover, certain 5-benzylidene-1,3-thiazolidine-2,4-dione analogs have been identified as potent α-glucosidase inhibitors, which could be beneficial for managing diabetes . The introduction of various substituents can enhance or decrease the biological activity, as seen in the structure-activity relationship studies .

Aplicaciones Científicas De Investigación

Terapéutica contra el Cáncer

El andamiaje de tiazolidin-4-ona, que es parte del compuesto en cuestión, se encuentra entre los esqueletos químicos más importantes que ilustran la actividad anticancerígena . Los derivados de la tiazolidin-4-ona han sido objeto de una investigación exhaustiva y la literatura científica actual revela que estos compuestos han mostrado actividades anticancerígenas significativas .

Desarrollo de Inhibidores de Enzimas Multiblanco

Los estudios de relación estructura-actividad de los derivados de la tiazolidin-4-ona se han utilizado para desarrollar posibles inhibidores de enzimas multiblanco . Estos inhibidores se pueden utilizar para regular la actividad de las enzimas que desempeñan un papel crucial en la progresión de la enfermedad.

Entrega de Fármacos Basada en Nanopartículas

Las nanopartículas de tiazolidin-4-ona se han utilizado para una entrega de fármacos eficiente. Los estudios han demostrado que estas nanopartículas pueden reducir la viabilidad y la proliferación de líneas celulares de manera más eficiente en comparación con el derivado normal de la tiazolidin-4-ona .

Fármacos Antidiabéticos

Las tiazolidina-2,4-dionas, un grupo de derivados de la tiazolidin-4-ona, son un grupo conocido de fármacos antidiabéticos . Actúan activando PPARγ, una proteína que regula el metabolismo de las grasas y los azúcares en el cuerpo .

Desarrollo de Agentes Antibiopelícula

Los derivados de la tiazolidin-4-ona han mostrado ser prometedores en el desarrollo de agentes anti-biopelícula . Las biopelículas son un conjunto de uno o más tipos de microorganismos que pueden crecer en muchas superficies diferentes, y estos agentes pueden ayudar a controlar su crecimiento.

Descubrimiento y Diseño de Fármacos

Los derivados de la tiazolidin-4-ona se han utilizado en el descubrimiento de posibles objetivos biológicos . Se ha descubierto que se unen fuertemente a varias macromoléculas, lo que ayuda en el desarrollo de nuevos fármacos .

Mecanismo De Acción

Target of Action

Thiazolidin-4-one derivatives, to which this compound belongs, have been reported to exhibit diverse therapeutic and pharmaceutical activity . They have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Mode of Action

Thiazolidin-4-one derivatives have been reported to exhibit anticancer activity . They have shown to reduce the viability and proliferation of certain cancer cell lines . The presence of sulfur in these compounds enhances their pharmacological properties .

Biochemical Pathways

Thiazolidin-4-one derivatives have been reported to show significant anticancer activities . They have been found to inhibit various enzymes and cell lines, indicating their potential impact on multiple biochemical pathways .

Pharmacokinetics

A study on thiazolidin-4-one derivatives of sulfamethoxazole has predicted their admet properties . These properties are crucial in determining the bioavailability of a compound.

Result of Action

Thiazolidin-4-one derivatives have been reported to reduce the viability and proliferation of certain cancer cell lines . This indicates that these compounds may induce cell death or inhibit cell growth in these cancer cells.

Action Environment

The synthesis of thiazolidin-4-one derivatives has been reported to be influenced by various synthetic strategies, including green and nanomaterial-based synthesis routes . These strategies can potentially influence the action and stability of these compounds.

Análisis Bioquímico

Biochemical Properties

(E)-5-allyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one plays a crucial role in various biochemical reactions. This compound has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, it has been reported to inhibit the activity of DNA gyrase, an essential enzyme for DNA replication in bacteria . The interaction between (E)-5-allyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one and DNA gyrase involves binding to the ATP-binding pocket, thereby preventing the enzyme from performing its function. Additionally, this compound exhibits antioxidant properties by scavenging free radicals, which can protect cells from oxidative damage .

Cellular Effects

The effects of (E)-5-allyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, (E)-5-allyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one can induce apoptosis by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Furthermore, this compound can inhibit the proliferation of cancer cells by interfering with cell cycle progression .

Molecular Mechanism

The molecular mechanism of action of (E)-5-allyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, thereby modulating their activity. For instance, the inhibition of DNA gyrase by (E)-5-allyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one is achieved through binding to the ATP-binding pocket, which prevents the enzyme from hydrolyzing ATP and performing its function . Additionally, this compound can activate or inhibit various signaling pathways, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (E)-5-allyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the type of cells being studied. In some cases, prolonged exposure to (E)-5-allyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one can lead to adaptive cellular responses, such as the upregulation of antioxidant defenses .

Dosage Effects in Animal Models

The effects of (E)-5-allyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one in animal models can vary with different dosages. At low doses, this compound has been shown to exhibit beneficial effects, such as reducing oxidative stress and inhibiting tumor growth . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold for these effects can vary depending on the species and the experimental conditions, highlighting the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

(E)-5-allyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can exert biological effects . Additionally, (E)-5-allyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of (E)-5-allyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the cellular context . Once inside the cells, (E)-5-allyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one can bind to intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of (E)-5-allyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one can affect its activity and function. This compound has been shown to localize to specific cellular compartments, such as the mitochondria and the nucleus . The targeting of (E)-5-allyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one to these compartments can be mediated by targeting signals or post-translational modifications, which direct the compound to specific organelles . The localization of this compound to the mitochondria, for example, can enhance its ability to induce apoptosis by disrupting mitochondrial function .

Propiedades

IUPAC Name |

(2E)-2-[(E)-benzylidenehydrazinylidene]-5-prop-2-enyl-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-2-6-11-12(17)15-13(18-11)16-14-9-10-7-4-3-5-8-10/h2-5,7-9,11H,1,6H2,(H,15,16,17)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVINWQTTSZRHB-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1C(=O)NC(=NN=CC2=CC=CC=C2)S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC1C(=O)N/C(=N\N=C\C2=CC=CC=C2)/S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498659.png)

![3-[(4-Methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2498660.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2498662.png)

![3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498664.png)

![3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2498665.png)

![2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2498668.png)

![5-Bromo-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2498669.png)

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2498674.png)

![1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498676.png)